molecular formula C8H14N2O B1382301 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine CAS No. 1520108-32-0

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine

Cat. No.: B1382301
CAS No.: 1520108-32-0
M. Wt: 154.21 g/mol
InChI Key: XUEYQBCLMHSKOS-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine is a chemical compound with the molecular formula C8H14N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid: A related compound with a carboxylic acid group instead of an amine group.

    1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine: A structural isomer with the amine group attached to a different carbon atom.

Uniqueness

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine is unique due to its specific structural features and the presence of both an oxazole ring and an amine group. These characteristics confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-5-7(8(3,4)9)6(2)11-10-5/h9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEYQBCLMHSKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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